molecular formula C17H16N4O7S B12764087 Ethanediamide, N-((4-(((hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-(phenylmethyl)- CAS No. 81717-48-8

Ethanediamide, N-((4-(((hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-(phenylmethyl)-

Katalognummer: B12764087
CAS-Nummer: 81717-48-8
Molekulargewicht: 420.4 g/mol
InChI-Schlüssel: VEOCSMFXAICZFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanediamide, N-((4-(((hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(phenylmethyl)- is a complex organic compound with significant applications in various scientific fields. This compound features a unique structure that includes both amide and sulfonyl functional groups, making it a versatile molecule for chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanediamide, N-((4-(((hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(phenylmethyl)- typically involves multiple steps:

    Formation of the Hydroxyamino Group: This step involves the reaction of a suitable precursor with hydroxylamine under controlled conditions to introduce the hydroxyamino group.

    Introduction of the Oxoacetyl Group: The oxoacetyl group is introduced through an acylation reaction, often using acetic anhydride or a similar reagent.

    Sulfonylation: The sulfonyl group is added via a sulfonylation reaction, typically using sulfonyl chloride in the presence of a base.

    Amide Bond Formation: The final step involves the formation of the amide bond through a condensation reaction between the amine and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The hydroxyamino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology

In biological research, it can be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications, such as in the development of new drugs or as intermediates in drug synthesis.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.

Wirkmechanismus

The mechanism by which Ethanediamide, N-((4-(((hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(phenylmethyl)- exerts its effects depends on its specific application. Generally, it interacts with molecular targets through its functional groups, forming covalent or non-covalent bonds. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethanediamide, N-((4-(((amino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(phenylmethyl)-
  • Ethanediamide, N-((4-(((hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(methyl)-

Uniqueness

The uniqueness of Ethanediamide, N-((4-(((hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(phenylmethyl)- lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Compared to similar compounds, it may offer enhanced reactivity or selectivity in certain reactions, making it a valuable tool in both research and industrial settings.

Eigenschaften

CAS-Nummer

81717-48-8

Molekularformel

C17H16N4O7S

Molekulargewicht

420.4 g/mol

IUPAC-Name

N-benzyl-N'-[4-[[2-(hydroxyamino)-2-oxoacetyl]amino]phenyl]sulfonyloxamide

InChI

InChI=1S/C17H16N4O7S/c22-14(18-10-11-4-2-1-3-5-11)17(25)21-29(27,28)13-8-6-12(7-9-13)19-15(23)16(24)20-26/h1-9,26H,10H2,(H,18,22)(H,19,23)(H,20,24)(H,21,25)

InChI-Schlüssel

VEOCSMFXAICZFL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(=O)NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.